molecular formula C12H19N5OS B6952319 N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine

N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine

Cat. No.: B6952319
M. Wt: 281.38 g/mol
InChI Key: NDADUSXLTJJGGC-UHFFFAOYSA-N
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Description

N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5OS/c1-9(18-4)12-13-11(8-19-12)6-16(2)5-10-7-17(3)15-14-10/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDADUSXLTJJGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)CN(C)CC2=CN(N=N2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.

    Final Coupling: The final step involves coupling the thiazole and triazole intermediates through nucleophilic substitution or other suitable reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing functional groups such as ketones or nitro groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine
  • N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-ethyltriazol-4-yl)methanamine

Uniqueness

N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(1-methyltriazol-4-yl)methanamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research or industrial purposes.

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